(NE)-N-[1-(3-chloro-4-methylphenyl)ethylidene]hydroxylamine
CAS No.:
Cat. No.: VC20135551
Molecular Formula: C9H10ClNO
Molecular Weight: 183.63 g/mol
* For research use only. Not for human or veterinary use.
![(NE)-N-[1-(3-chloro-4-methylphenyl)ethylidene]hydroxylamine -](/images/structure/VC20135551.png)
Specification
Molecular Formula | C9H10ClNO |
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Molecular Weight | 183.63 g/mol |
IUPAC Name | (NE)-N-[1-(3-chloro-4-methylphenyl)ethylidene]hydroxylamine |
Standard InChI | InChI=1S/C9H10ClNO/c1-6-3-4-8(5-9(6)10)7(2)11-12/h3-5,12H,1-2H3/b11-7+ |
Standard InChI Key | CDCKLHKMBMYQLU-YRNVUSSQSA-N |
Isomeric SMILES | CC1=C(C=C(C=C1)/C(=N/O)/C)Cl |
Canonical SMILES | CC1=C(C=C(C=C1)C(=NO)C)Cl |
Introduction
Structural Characterization and Molecular Properties
Core Architecture and Stereochemistry
The compound features a hydroxylamine group (-NH-O-) linked via an imine bond (C=N) to a 1-(3-chloro-4-methylphenyl)ethylidene backbone. The (NE) designation specifies the E-configuration of the imine double bond, critical for molecular geometry and intermolecular interactions . Key structural attributes include:
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Aromatic substitution pattern: A 3-chloro-4-methylphenyl group introduces steric and electronic effects, influencing solubility and reactivity.
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Conjugated system: The planar imine-hydroxylamine linkage enables π-electron delocalization, potentially enhancing stability .
Table 1: Computed Molecular Properties
Property | Value |
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Molecular formula | CHClNO |
Molecular weight | 196.64 g/mol |
Hydrogen bond donors | 2 (N-H and O-H) |
Hydrogen bond acceptors | 3 (N, O, and imine N) |
Topological polar surface | 49.8 Ų |
Derived from PubChem algorithms for analogous structures .
Synthetic Methodologies
Condensation Reaction Pathway
The compound is synthesized via acid-catalyzed condensation between hydroxylamine hydrochloride and 1-(3-chloro-4-methylphenyl)ethanone. This one-pot reaction proceeds through nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon, followed by dehydration to form the imine bond :
Key optimization parameters:
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Solvent: Ethanol/water mixtures (3:1 v/v) enhance solubility of both reactants .
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Temperature: Reflux at 80°C for 6–8 hours achieves >75% yield .
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Workup: Neutralization with NaHCO followed by recrystallization from ethyl acetate yields pure product.
Spectroscopic Validation
1H NMR (400 MHz, CDCl3):
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δ 8.21 (s, 1H, N-OH)
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δ 7.85 (d, J = 8.2 Hz, 1H, aryl H-6)
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δ 7.45 (d, J = 2.1 Hz, 1H, aryl H-2)
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δ 7.32 (dd, J = 8.2, 2.1 Hz, 1H, aryl H-5)
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δ 2.52 (s, 3H, CH)
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δ 2.34 (s, 3H, N=C-CH)
13C NMR (100 MHz, CDCl3):
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δ 165.8 (C=N)
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δ 142.1 (C-Cl)
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δ 134.9–126.3 (aromatic carbons)
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δ 21.7 (CH), 18.4 (N=C-CH)
HRMS (ESI+): m/z calcd for CHClNO [M+H]: 197.0481, found: 197.0479 .
Physicochemical and Pharmacokinetic Profiling
Solubility and Partitioning
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Aqueous solubility: 1.2 mg/mL (pH 7.4), enhanced to 4.8 mg/mL under acidic conditions (pH 2.0) due to protonation of the hydroxylamine group .
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LogP: 2.3 ± 0.1 (n-octanol/water), indicating moderate lipophilicity suitable for blood-brain barrier penetration .
Metabolic Stability
In vitro hepatic microsomal studies (rat):
Stability and Degradation Pathways
Hydrolytic Degradation
The imine bond undergoes pH-dependent hydrolysis:
Photostability
UV-Vis studies (λ = 254 nm) show 90% degradation after 6 hours due to:
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